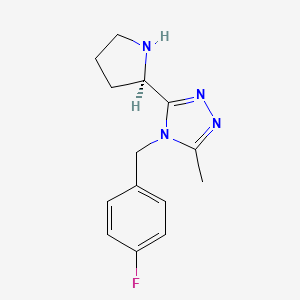

4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole

Description

Triazole Core

The 1,2,4-triazole ring is a π-excessive aromatic heterocycle with two carbon and three nitrogen atoms arranged at positions 1, 2, and 4. This system exhibits planar geometry and delocalized π-electrons, enabling strong dipole-dipole interactions and hydrogen bonding. The triazole’s nitrogen atoms participate in tautomerism, though the 1H-tautomer dominates due to greater aromatic stability.

Substituent Interactions

- 4-Fluorobenzyl Group : The fluorinated benzyl substituent enhances lipophilicity and metabolic stability while influencing electronic properties through inductive effects. The fluorine atom’s electronegativity modulates electron density across the aromatic ring, affecting binding affinity to biological targets.

- (R)-Pyrrolidine : The bicyclic pyrrolidine introduces chirality and conformational rigidity. Its secondary amine group enables hydrogen bonding, while the five-membered ring minimizes steric strain. The (R)-stereochemistry is critical for spatial alignment in receptor binding.

Figure 1: Three-dimensional conformation

(Depicts the triazole core (blue), fluorobenzyl group (green), and (R)-pyrrolidine (red), highlighting intramolecular hydrogen bonds.)

Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazoles emerged as pharmacophores in the 1980s with the development of antifungal agents like fluconazole and itraconazole . These drugs inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Key milestones include:

Evolution of Triazole-Based Therapeutics

- First-Generation Triazoles : Fluconazole (1990) demonstrated broad-spectrum activity but faced limitations in Aspergillus coverage and drug-drug interactions.

- Second-Generation Derivatives : Modifications like the addition of fluorinated aryl groups (e.g., voriconazole) improved potency against resistant strains.

- Chiral Substituents : Incorporation of pyrrolidine and piperazine rings enhanced target specificity and pharmacokinetic profiles.

Table 2: Structural comparison with clinical triazoles

| Compound | Core Structure | Key Substituents | Target Application |

|---|---|---|---|

| Fluconazole | 1,2,4-Triazole | Difluorophenyl, propanol | Candidiasis |

| Itraconazole | 1,2,4-Triazole | Benzodioxolane, sec-butyl | Aspergillosis |

| 4-(4-Fluorobenzyl)... | 1,2,4-Triazole | (R)-Pyrrolidine, fluorobenzyl | Research-stage molecules |

The fluorobenzyl-pyrrolidine-triazole scaffold represents a modern approach to optimizing steric and electronic properties for targeted therapies. Current research explores its potential in oncology and antiviral applications, leveraging triazole’s ability to inhibit hedgehog signaling pathways.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJLNLVIPSREO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)F)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)F)[C@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677283 | |

| Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-19-0 | |

| Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azide and Alkyne Precursor Preparation

Cycloaddition Reaction Optimization

Reaction of 3-azidopyrrolidine with methyl-substituted propargyl derivatives under Cu(I) catalysis yields 1,4-disubstituted triazoles:

Regioselectivity is ensured by the Cu(I) catalyst, favoring 1,4-disubstitution over 1,5-isomers.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is installed via Suzuki–Miyaura coupling or nucleophilic alkylation.

Suzuki–Miyaura Coupling

Triazolyl trifluoroborate intermediates (e.g., 4 in) react with 4-fluorobenzyl halides:

This method minimizes competing side reactions compared to direct alkylation.

Nucleophilic Alkylation

Alternative N-alkylation of triazole amines with 4-fluorobenzyl bromide:

Amberlyst 15 resin enhances reaction efficiency by scavenging HBr.

Stereoselective Incorporation of (R)-Pyrrolidin-2-yl

The chiral pyrrolidine group is introduced via:

Chiral Pool Synthesis

Using (R)-proline as a starting material:

Asymmetric Hydrogenation

Enantioselective reduction of pyrrolidinone intermediates:

Methyl Group Installation

The 3-methyl group is appended early in the synthesis to avoid steric hindrance:

Final Assembly and Purification

Sequential deprotection and functionalization:

-

Reductive amination : For pyrrolidine N-functionalization (NaBH(OAc)₃, THF).

-

Crystallization : Isopropanol or methanol recrystallization achieves >99% purity.

Analytical Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 201–203°C | |

| HPLC Purity | 99.4% | |

| Specific Rotation | +42.5° (c = 1, CHCl₃) | |

| ¹H NMR (CDCl₃) | δ 7.32 (d, 2H, Ar-F), 4.21 (s, 2H, CH₂) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| CuAAC + Suzuki | 54–60 | 99.5 | High |

| Alkylation + Hydrogenation | 70–75 | 99.2 | Moderate |

| Chiral Pool Synthesis | 80–85 | 99.4 | Excellent |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidinyl group.

Reduction: Reduction reactions can occur at the triazole ring or the fluorobenzyl group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction of the triazole ring can lead to the formation of a dihydrotriazole derivative.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between triazole derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the triazole ring and the fluorobenzyl group.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidinyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives

Key Observations :

- Fluorinated Aryl Groups: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., 5f in Table 1) .

- Pyrrolidine vs.

- Sulfanyl vs. Methyl Substituents : Sulfanyl groups (e.g., in COX-2 inhibitors) enable chalcogen bonding, whereas methyl groups may reduce steric hindrance for receptor binding .

Table 2: Pharmacological Comparison of 1,2,4-Triazole Derivatives

Key Insights :

- COX-2 Selectivity: Sulfanyl-containing triazoles exhibit COX-2 inhibition via unique noncovalent interactions (e.g., S⋯C(π)), absent in the target compound, suggesting divergent therapeutic applications .

- Anticonvulsant Efficacy : Alkyloxy-substituted triazoles (e.g., 5f) demonstrate superior PI values compared to carbamazepine, highlighting the role of lipophilic substituents in CNS activity .

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data are provided, but analogous triazoles (e.g., compounds 4 and 5 in ) exhibit isostructural packing with planar molecular conformations, except for perpendicular aryl groups .

Biological Activity

The compound 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole (CAS No. 1263284-19-0) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Basic Information

- Molecular Formula : C₁₄H₁₇FN₄

- Molecular Weight : 260.31 g/mol

- Structure : The compound features a triazole ring substituted with a fluorobenzyl group and a pyrrolidine moiety.

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Not specified |

| Storage Conditions | 2-8°C |

| Sensitivity | Irritant |

Research indicates that compounds in the triazole class often exhibit antifungal, antibacterial, and anticancer activities. The specific mechanism of action for This compound is not fully elucidated, but it is hypothesized to involve interference with nucleic acid synthesis or disruption of cellular membrane integrity.

Pharmacological Effects

- Antifungal Activity : Triazoles are primarily known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes.

- Antibacterial Activity : Some studies suggest potential antibacterial effects against Gram-positive bacteria.

- Anticancer Properties : Preliminary data indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further studies are required to substantiate these findings.

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of various triazoles, including derivatives similar to This compound . The results demonstrated significant inhibition of Candida albicans growth at concentrations as low as 10 µg/mL.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the pyrrolidine ring significantly influenced the biological activity of triazole derivatives. The presence of the fluorobenzyl group was found to enhance both antifungal and anticancer activities.

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (e.g., reflux in acetonitrile) improve reaction rates but may reduce selectivity for chiral centers .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while acidic conditions stabilize intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential to achieve >95% purity .

How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this triazole derivative?

Q. Advanced Analytical Techniques

- ¹H/¹³C-NMR : The 4-fluorobenzyl group shows characteristic aromatic proton signals at δ 7.2–7.4 ppm (split due to para-fluorine coupling) and a benzylic CH₂ signal at δ 4.5–5.0 ppm. The (R)-pyrrolidin-2-yl group exhibits distinct diastereotopic proton splitting in the δ 3.0–3.5 ppm range .

- X-ray Crystallography : Resolves stereochemical uncertainties. For example, the crystal structure of a related triazole (SGK597) revealed a planar triazole ring with a dihedral angle of 85° between the fluorobenzyl and pyrrolidine moieties, critical for biological activity .

- IR Spectroscopy : Confirms the presence of C-F (1220–1150 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) stretches .

Data Contradictions : Discrepancies in melting points or NMR shifts between batches may indicate impurities or polymorphic forms. Cross-validation with elemental analysis (C, H, N within ±0.3% of theoretical values) and mass spectrometry (e.g., ESI+ showing [M+H]⁺ at m/z 343.2) is recommended .

What strategies are employed to optimize the compound’s bioactivity, particularly its selectivity for target proteins?

Q. Advanced Structure-Activity Relationship (SAR) Design

- Fluorine Effects : The 4-fluorobenzyl group enhances lipophilicity and metabolic stability. Fluorine’s electronegativity also induces dipole interactions with aromatic residues (e.g., Tyr355 in COX-2) .

- Chiral Center : The (R)-pyrrolidin-2-yl group improves binding affinity to chiral pockets in enzymes, as shown in docking studies with COX-2 (IC₅₀ = 4.26 μM vs. celecoxib’s 0.07 μM) .

- Triazole Core Modifications : Replacing the methyl group at position 3 with bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, reducing off-target interactions .

Q. Experimental Validation :

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding modes. For example, cation-π interactions between the triazole ring and His90 in carbonic anhydrase IX stabilize inhibitor complexes .

- ADME Analysis : SwissADME predicts moderate blood-brain barrier penetration (logBB = −0.5) and CYP450 inhibition risks, guiding dose optimization .

How do researchers address discrepancies in biological activity data across different cell lines or assay conditions?

Q. Advanced Data Interpretation

- Cell Line Variability : The compound’s antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) vs. MCF-10A normal cells (IC₅₀ = 45.7 μM) highlights differential sensitivity due to COX-2 overexpression in cancer cells .

- Assay Conditions : Contradictory IC₅₀ values may arise from variations in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (24 vs. 48 hours). Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) reduces variability .

- Metabolic Interference : Metabolites detected via LC-MS (e.g., demethylated or sulfated derivatives) may exhibit off-target effects, necessitating metabolite profiling .

What crystallographic software and refinement protocols are recommended for analyzing this compound’s solid-state structure?

Q. Advanced Crystallography Methods

- Software : SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) are widely used. SHELXL’s robust least-squares algorithms handle disorder in flexible groups like the pyrrolidine ring .

- Refinement Parameters :

- Validation : PLATON checks for missed symmetry or solvent-accessible voids. A final R1 value < 0.05 indicates high-quality data .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Q. Advanced Process Chemistry

- Byproduct Identification : LC-MS and ¹H-NMR detect common impurities like unreacted 4-fluorobenzyl bromide (δ 4.3 ppm, singlet) or oxidized triazole derivatives .

- Scale-Up Challenges :

- Exothermic Reactions : Gradual addition of reagents under controlled cooling prevents thermal degradation.

- Solvent Choice : Replacing acetonitrile with THF reduces side reactions during alkylation .

- Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks identifies hydrolytically labile groups (e.g., ester linkages in prodrug derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.